molecular formula C13H13N3O B2797977 N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926211-81-6

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2797977
CAS No.: 926211-81-6
M. Wt: 227.267
InChI Key: WOFMFGNRCVFEBS-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, also known as N-[4-(aminomethyl)phenyl]isonicotinamide, is a compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is characterized by the presence of a pyridine ring and an aminomethylphenyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-bromopyridine with an aminomethylphenyl derivative. One common method includes the use of 30% methylamine aqueous solution and copper powder as a catalyst. The reaction is carried out in a sealed tube at 100°C with electromagnetic stirring. After the reaction, the mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The product is typically purified using column chromatography and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring and an aminomethylphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFMFGNRCVFEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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